5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group, a hydroxyethyl group, and a sulfonamide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-aminoethanol under mild conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with an amine to yield the final product. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial production typically employs similar reaction conditions as the laboratory synthesis but may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A sulfonamide antibiotic with similar structural features.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.
Sulfamethazine: A veterinary antibiotic with a sulfonamide functional group.
Uniqueness
5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is unique due to the presence of both an amino group and a hydroxyethyl group attached to the naphthalene ring. This structural feature distinguishes it from other sulfonamide compounds and may contribute to its specific chemical and biological properties.
Properties
CAS No. |
185341-31-5 |
---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H14N2O3S/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)14-7-8-15/h1-6,14-15H,7-8,13H2 |
InChI Key |
FYQZIFIXWJFXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NCCO)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.